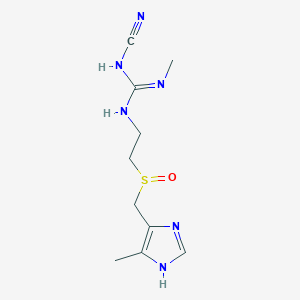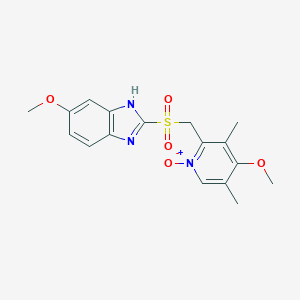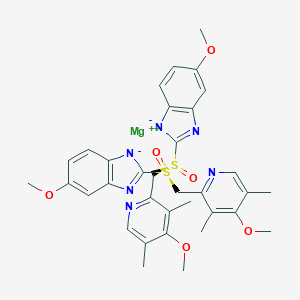
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Vue d'ensemble
Description
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, also known as CMMPT, is an organofluorine compound and a member of the pyridine family of heterocyclic compounds. It is a colorless liquid with a pungent odor, and is highly soluble in water, methanol, and ethanol. CMMPT is a versatile synthetic intermediate used in a variety of organic syntheses and has been studied extensively in scientific research due to its wide range of applications.
Applications De Recherche Scientifique
Synthesis of Substituted Pyridines
Ma et al. (2016) reported the synthesis of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and pyrimidines using 2-(chloromethyl)-pyridine. These compounds were characterized, and their molecular structures were confirmed by X-ray diffraction, demonstrating the compound's potential in chemical synthesis and structural analysis (Ma, Jia, Fan, Shi, & Zhang, 2016).
Key Intermediate in Herbicide Synthesis
Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in producing the herbicide trifloxysulfuron. This study highlights the compound's importance in agricultural chemistry (Hang-dong, 2010).
Application in Drug Synthesis
Sailu et al. (2008) demonstrated the use of 2-chloromethyl-3-methyl-4(2,2,2trifluoroethoxy)pyridine hydrochloride in synthesizing a sulfide intermediate crucial for the industrial production of the anti-ulcer drug Lansoprazole. This showcases its role in pharmaceutical manufacturing (Sailu, Ramakrishna, Komaraiah, & Reddy, 2008).
Green Chemistry Applications
Gilbile et al. (2017) focused on the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole synthesis. They emphasized green chemistry principles, highlighting the compound's role in environmentally friendly chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Derivatives Synthesis
Palamarchuk et al. (2019) explored the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, using 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine. This research demonstrates its utility in creating novel chemical derivatives (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Chromatographic Method Development
Reddy et al. (2011) presented a chromatographic method for determining process-related impurities in Lansoprazole using 2-Chloromethyl-3-methyl-4-(2, 2, 2-trifluoroethoxy) pyridine Hydrochloride, indicating its role in analytical chemistry and quality control (Reddy, Ramesh, Kista Reddy, Venugopal, Saravanana, Suryanarayana, Sunder, Reddy, & Raju, 2011).
Propriétés
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENYCMZUDXQARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351036 | |
| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128430-66-0 | |
| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128430660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V9XP53ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in the synthesis of lansoprazole?
A1: this compound serves as a crucial intermediate in synthesizing lansoprazole. It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction, followed by alkalization, to yield the precursor for lansoprazole. This precursor then undergoes asymmetric oxidation to produce the final lansoprazole enantiomers [, , ].
Q2: Are there any known analytical methods for detecting this compound as an impurity in lansoprazole?
A2: Yes, highly sensitive and robust methods like High-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (LC-MS/MS) are utilized to quantify this compound, classified as a potential genotoxic impurity (PGI), in lansoprazole samples. This method, adhering to ICH Q2 guidelines, ensures accurate and precise detection of this impurity, crucial for drug safety and regulatory compliance [].
Q3: What are the advantages of the synthetic routes utilizing this compound for lansoprazole production?
A3: Studies have shown that employing this compound in the synthesis of lansoprazole offers several benefits. These include achieving a high yield, using readily available starting materials, and employing mild reaction conditions. These factors contribute to the overall efficiency and make this route suitable for industrial-scale production of lansoprazole [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



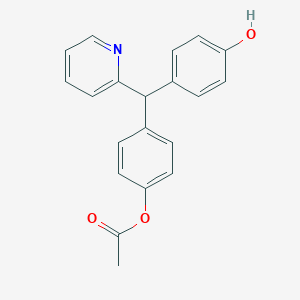


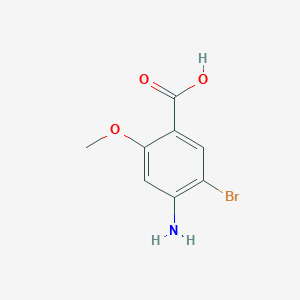

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
